Cas no 777884-34-1 (4-(2,3-dichlorophenyl)azetidin-2-one)

4-(2,3-dichlorophenyl)azetidin-2-one 化学的及び物理的性質
名前と識別子
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- RARECHEM AL CA 0020
- 4-(2,3-DICHLOROPHENYL)-2-AZETIDINONE
- 4-(2,3-dichlorophenyl)azetidin-2-one
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- MDL: MFCD06217486
- インチ: 1S/C9H7Cl2NO/c10-6-3-1-2-5(9(6)11)7-4-8(13)12-7/h1-3,7H,4H2,(H,12,13)
- InChIKey: NVCKGHYMALEKOP-UHFFFAOYSA-N
- SMILES: N1C(C2C=CC=C(Cl)C=2Cl)CC1=O
4-(2,3-dichlorophenyl)azetidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1087846-1g |
4-(2,3-Dichlorophenyl)azetidin-2-one |
777884-34-1 | 95% | 1g |
$427.0 | 2024-04-17 | |
Enamine | EN300-295384-0.05g |
4-(2,3-dichlorophenyl)azetidin-2-one |
777884-34-1 | 0.05g |
$468.0 | 2023-09-06 | ||
Enamine | EN300-295384-0.1g |
4-(2,3-dichlorophenyl)azetidin-2-one |
777884-34-1 | 0.1g |
$490.0 | 2023-09-06 | ||
Enamine | EN300-295384-2.5g |
4-(2,3-dichlorophenyl)azetidin-2-one |
777884-34-1 | 2.5g |
$1089.0 | 2023-09-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593924-50mg |
4-(2,3-Dichlorophenyl)azetidin-2-one |
777884-34-1 | 98% | 50mg |
¥18900.00 | 2024-07-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01017260-5g |
4-(2,3-Dichlorophenyl)azetidin-2-one |
777884-34-1 | 95% | 5g |
¥8505.0 | 2024-04-18 | |
Enamine | EN300-295384-10.0g |
4-(2,3-dichlorophenyl)azetidin-2-one |
777884-34-1 | 10g |
$4606.0 | 2023-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593924-250mg |
4-(2,3-Dichlorophenyl)azetidin-2-one |
777884-34-1 | 98% | 250mg |
¥25857.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593924-100mg |
4-(2,3-Dichlorophenyl)azetidin-2-one |
777884-34-1 | 98% | 100mg |
¥19803.00 | 2024-07-28 | |
Enamine | EN300-295384-5g |
4-(2,3-dichlorophenyl)azetidin-2-one |
777884-34-1 | 5g |
$1614.0 | 2023-09-06 |
4-(2,3-dichlorophenyl)azetidin-2-one 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
4-(2,3-dichlorophenyl)azetidin-2-oneに関する追加情報
4-(2,3-Dichlorophenyl)azetidin-2-one: A Comprehensive Overview
4-(2,3-Dichlorophenyl)azetidin-2-one (CAS No. 777884-34-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of azetidinones, which are known for their diverse biological activities and pharmacological properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 4-(2,3-dichlorophenyl)azetidin-2-one.
Chemical Structure and Synthesis
The molecular formula of 4-(2,3-dichlorophenyl)azetidin-2-one is C10H7Cl2
The synthesis of 4-(2,3-dichlorophenyl)azetidin-2-one can be achieved through various routes. One common method involves the reaction of 2,3-dichlorobenzaldehyde with an appropriate azetidine derivative in the presence of a suitable catalyst. Another approach involves the ring-closing metathesis (RCM) of a linear precursor followed by oxidation to form the ketone. These synthetic strategies have been optimized to improve yield and purity, making 4-(2,3-dichlorophenyl)azetidin-2-one more accessible for further research and development. Biological Activities and Therapeutic Potential 4-(2,3-Dichlorophenyl)azetidin-2-one has been studied for its potential therapeutic applications in various disease models. One of its notable biological activities is its ability to inhibit specific enzymes involved in metabolic pathways. For instance, recent studies have shown that this compound can effectively inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE by 4-(2,3-dichlorophenyl)azetidin-2-one has been demonstrated to improve cognitive function in animal models. In addition to its AChE inhibitory activity, 4-(2,3-dichlorophenyl)azetidin-2-one has also been investigated for its anti-inflammatory properties. Research has indicated that this compound can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for treating inflammatory disorders. The mechanism by which 4-(2,3-dichlorophenyl)azetidin-2-one exerts its anti-inflammatory effects is thought to involve the inhibition of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation. Clinical Trials and Future Directions The therapeutic potential of 4-(2,3-dichlorophenyl)azetidin-2-one has led to several preclinical studies and early-stage clinical trials. Preliminary results from these trials have shown promising outcomes in terms of safety and efficacy. However, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in humans. Ongoing studies are focusing on optimizing the formulation and delivery methods of 4-(2,3-dichlorophenyl)azetidin-2-one. For example, nanoparticle-based delivery systems are being explored to enhance the bioavailability and target specificity of this compound. These advancements could potentially lead to more effective treatments for neurodegenerative diseases and inflammatory disorders. Safety Considerations and Regulatory Status The safety profile of 4-(2,3-dichlorophenyl)azetidin-2-one is an important consideration for its development as a therapeutic agent. Preclinical toxicology studies have shown that this compound exhibits low toxicity at therapeutic doses. However, as with any new drug candidate, rigorous safety assessments are required before it can be approved for clinical use. The regulatory status of 4-(2,3-dichlorophenyl)azetidin-2-one varies across different regions. In many countries, it is classified as a research chemical and is subject to strict regulations governing its production and use in laboratory settings. Researchers working with this compound must adhere to guidelines set forth by relevant regulatory bodies to ensure compliance with safety standards. Conclusion In conclusion, 4-(2,3-dichlorophenyl)azetidin-2-one (CAS No. 777884-34-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure makes it an attractive candidate for further research in medicinal chemistry. Ongoing studies are aimed at elucidating its mechanisms of action and optimizing its pharmacological properties for clinical use. As research progresses, it is anticipated that this compound will play a significant role in the development of novel treatments for various diseases.
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